molecular formula C24H30N6O2S B11254268 4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidine

4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidine

Cat. No.: B11254268
M. Wt: 466.6 g/mol
InChI Key: LJCHGEQHKQKVIW-UHFFFAOYSA-N
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Description

4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and naphthalene sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, various substitutions are introduced to form the core structure.

    Introduction of Piperazine Groups: The piperazine moieties are introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Attachment of Naphthalene Sulfonyl Group: The naphthalene sulfonyl group is attached via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and methyl groups.

    Reduction: Reduction reactions can be performed on the pyrimidine core and the sulfonyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrimidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and bases (e.g., sodium hydroxide) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidine involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit or activate enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors, modulating signal transduction pathways.

    DNA/RNA: The compound can interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(benzyl)piperazin-1-YL]pyrimidine
  • 4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(phenylsulfonyl)piperazin-1-YL]pyrimidine

Uniqueness

4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidine is unique due to the presence of the naphthalene sulfonyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

Molecular Formula

C24H30N6O2S

Molecular Weight

466.6 g/mol

IUPAC Name

4-methyl-6-(4-methylpiperazin-1-yl)-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C24H30N6O2S/c1-19-17-23(28-11-9-27(2)10-12-28)26-24(25-19)29-13-15-30(16-14-29)33(31,32)22-8-7-20-5-3-4-6-21(20)18-22/h3-8,17-18H,9-16H2,1-2H3

InChI Key

LJCHGEQHKQKVIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)N5CCN(CC5)C

Origin of Product

United States

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